N-ACETYL-beta-D-GLUCOSAMINE

Description

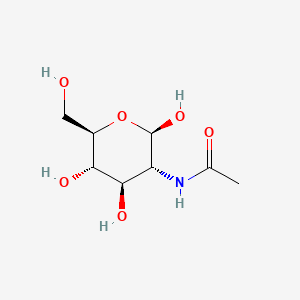

Structure

3D Structure

Properties

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRNDRQMDRJTHS-FMDGEEDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301045979 | |

| Record name | beta-N-Acetylglucosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301045979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | beta-N-Acetylglucosamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000803 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

14131-68-1, 72-87-7 | |

| Record name | β-N-Acetylglucosamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14131-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Glucopyranose, 2-(acetylamino)-2-deoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000072877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl-beta-D-glucosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014131681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-N-Acetylglucosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301045979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ACETYL-.BETA.-D-GLUCOSAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8P59336F68 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | beta-N-Acetylglucosamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000803 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Acid Concentration and Temperature Optimization

Reaction parameters critically influence GlcNAc yield and degradation byproducts. Studies demonstrate that 15–36% HCl at 40–80°C achieves optimal depolymerization of chitin’s crystalline structure. For instance, treating Aspergillus niger biomass with 20% HCl at 60°C yielded 6.42 g/L GlcNAc within 1 hour. Elevated temperatures (>80°C), however, accelerate deacetylation, producing glucosamine (GlcN) as a dominant byproduct.

Table 1: GlcNAc Yield Under Varied HCl Conditions

| HCl Concentration (%) | Temperature (°C) | Reaction Time (h) | GlcNAc Yield (g/L) |

|---|---|---|---|

| 20 | 60 | 1.0 | 6.42 |

| 36 | 90 | 0.5 | 4.34 |

| 2 | 60 | 4.0 | 0.05 |

Data adapted from patent US6693188B2 and PMC2953398.

Despite its efficacy, acid hydrolysis generates acidic waste, necessitating neutralization and purification steps that increase operational costs. Innovations such as solvent recycling and catalytic acid systems aim to mitigate these drawbacks but remain under experimental validation.

Enzymatic Hydrolysis Using Chitinolytic Enzymes

Enzymatic methods offer an eco-friendly alternative by leveraging chitinases, β-N-acetylglucosaminidases (NAGases), and glucanases to depolymerize chitin under mild conditions.

Enzyme Sources and Synergistic Action

Trichoderma harzianum and Serratia marcescens QM B1466 are prominent microbial sources of chitinolytic enzymes, producing enzyme ensembles with endo- and exo-acting activities. For example, Trichoderma reesei cultures achieved 0.22 g/L GlcNAc after 212 hours of fermentation, highlighting the slower kinetics compared to chemical methods.

A two-stage bioreactor system enhances efficiency:

Table 2: Enzymatic GlcNAc Production Efficiency

| Enzyme Source | Substrate | Reaction Time (h) | GlcNAc Yield (g/L) |

|---|---|---|---|

| T. harzianum | A. niger | 216 | 0.22 |

| S. marcescens | Colloidal chitin | 120 | 2.73 |

| Aeromonas hydrophila | β-Chitin | 48 | 4.94 |

Substrate Pretreatment Requirements

Native α-chitin’s high crystallinity necessitates mechanical (ball milling) or physicochemical (steam explosion) pretreatment to enhance enzyme accessibility. β-Chitin, with weaker hydrogen bonding, achieves near-quantitative conversion without pretreatment, as demonstrated in A. hydrophila trials.

Fungal Biomass as a Chitin Source

Fungal mycelia, particularly from industrial waste streams like citric acid production, provide a sustainable chitin source. Aspergillus niger biomass contains 15–20% chitin and 50% glucan by dry weight, requiring sequential degradation of glucan to access chitin.

Integrated Glucan and Chitin Degradation

Patented methodologies (e.g., US6693188B2) employ enzymatic cocktails from Trichoderma spp. to hydrolyze glucan-cellulose matrices before chitinase treatment. Key steps include:

-

Glucan degradation : Cellulases and glucanases (pH 4.0–6.0, 20–45°C) solubilize polysaccharides.

-

Chitin hydrolysis : Chitinases and NAGases release GlcNAc monomers.

Table 3: Fungal Biomass Processing Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| pH | 4.0–6.0 | Maximizes enzyme activity |

| Temperature | 20–45°C | Balances reaction rate/stability |

| Enzyme Loading | 14 U/g chitin | Prevents substrate inhibition |

Data derived from US6693188B2.

Comparative Analysis of Methodologies

Efficiency and Cost Considerations

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-2-deoxy-beta-D-glucopyranose undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form N-acetylglucosaminic acid.

Reduction: Reduction reactions can convert it into N-acetylglucosamine alcohol.

Substitution: It can undergo substitution reactions where the acetyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.

Reduction: Sodium borohydride is often used as a reducing agent.

Substitution: Reagents such as hydrazine can be used for substitution reactions.

Major Products

Oxidation: N-acetylglucosaminic acid

Reduction: N-acetylglucosamine alcohol

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Anti-Inflammatory Properties

N-Acetyl-beta-D-glucosamine has been studied for its anti-inflammatory effects. A recent study synthesized two derivatives of NAG, which demonstrated significant anti-inflammatory activity in mouse models. BNAG1, one of the derivatives, showed the highest inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α, indicating its potential for treating inflammation-related diseases .

Joint Health and Osteoarthritis

NAG is widely recognized for its benefits in joint health, particularly in the treatment of osteoarthritis. Clinical trials have shown that NAG can improve cartilage metabolism and reduce symptoms in patients with osteoarthritis. A randomized controlled trial involving healthy participants indicated that NAG administration positively affected biomarkers related to cartilage health without adverse effects .

Immune Response Modulation

Molecular dynamics studies have suggested that NAG may inhibit several proteins associated with SARS-CoV-2, potentially enhancing immune responses against the virus. This property positions NAG as a candidate for further research in antiviral therapies .

Skin Health

This compound has been incorporated into cosmetic formulations for its skin benefits. Studies have demonstrated that topical application can improve skin hydration and reduce hyperpigmentation. A formulation containing 2% NAG was effective in enhancing skin appearance based on computer image analysis .

Drug Formulation

Due to its safety profile and biological activity, NAG is being explored as a component in drug development, particularly for conditions involving inflammation and joint degeneration. Its bioavailability at sites of action makes it a valuable candidate for pharmaceutical formulations targeting joint health .

Patented Applications

Several patents have been filed for novel applications of NAG in drug development, showcasing its potential in treating various diseases beyond osteoarthritis, including metabolic disorders and inflammatory diseases .

Research Findings Summary

The following table summarizes key findings from various studies on this compound:

Mechanism of Action

The mechanism of action of N-ACETYL-beta-D-GLUCOSAMINE involves its incorporation into glycoproteins and glycolipids. It serves as a substrate for various enzymes, including glycosyltransferases, which catalyze the transfer of sugar moieties to proteins and lipids. This process is crucial for cell signaling, immune response, and structural integrity of cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

N-Acetyl-alpha-D-Glucosamine

The β-configuration enables NAG to bind specifically to enzymes (e.g., lysozyme) and antibodies, while the α-form lacks this biological compatibility .

N-Acetyl-D-galactosamine

Galactosamine derivatives are critical in glycoprotein synthesis but differ in stereochemical interactions with lectins and antibodies .

Glucosamine

NAG’s acetyl group enhances metabolic stability and reduces reactivity compared to glucosamine .

This compound Tetraacetate

Tetraacetate derivatives are used in synthetic chemistry but lack the biological activity of native NAG .

Key Research Findings

- Immunological Mimicry: NAG mimics cytokeratin peptides (e.g., SFGSGFGGGY), inducing cross-reactive antibodies implicated in autoimmune responses .

- Diagnostic Utility: Serum NAG activity correlates with insulin resistance in coronary artery disease (AUC = 0.87, p<0.001) .

- Hepatoprotection : NAG reduces paracetamol-induced hepatotoxicity in rats by 40% compared to N-acetylcysteine .

Biological Activity

N-acetyl-beta-D-glucosamine (GlcNAc) is an amino sugar derived from chitin, a polysaccharide found in the exoskeletons of arthropods and the cell walls of fungi. It plays a crucial role in various biological processes, including cell signaling, inflammation, and joint health. This article reviews the biological activity of GlcNAc, highlighting its mechanisms of action, therapeutic applications, and recent research findings.

GlcNAc exhibits various biological activities through multiple mechanisms:

- Anti-inflammatory Effects : GlcNAc has been shown to modulate inflammatory responses. It inhibits the production of pro-inflammatory cytokines and chemokines, such as IL-6 and TNF-alpha, which are critical in the pathogenesis of inflammatory diseases .

- Chondroprotective Properties : Studies indicate that GlcNAc can promote cartilage health by reducing the degradation of type II collagen, a key component of cartilage. It influences cartilage metabolism by altering the ratio of collagen degradation to synthesis markers (C2C/PIICP) .

- Cell Membrane Permeability : Chemical modifications to GlcNAc enhance its ability to penetrate cell membranes, facilitating its therapeutic effects in various conditions .

Therapeutic Applications

GlcNAc has been investigated for several therapeutic applications:

- Joint Disorders : Clinical trials have demonstrated that GlcNAc supplementation can alleviate symptoms in patients with osteoarthritis and rheumatoid arthritis. For instance, a study involving healthy individuals showed that oral administration of GlcNAc at doses of 500 mg and 1,000 mg per day significantly suppressed changes in cartilage degradation markers compared to placebo .

| Study | Population | Dosage | Outcome |

|---|---|---|---|

| Lee et al. (2020) | Healthy individuals | 500 mg/day & 1000 mg/day | Reduced C2C/PIICP ratio |

| Clinical Trial (2021) | Patients with osteoarthritis | 1500 mg/day | Improved joint function |

- Skin Health : In dermatological applications, GlcNAc has been included in formulations aimed at improving skin hydration and barrier function. Studies indicate that it penetrates human skin effectively, enhancing topical formulations' efficacy .

Case Studies

- Joint Health Study : A randomized double-blind placebo-controlled trial evaluated the effects of GlcNAc on joint health in adults without arthritis symptoms. Results indicated significant improvements in cartilage metabolism markers after 16 weeks of supplementation at both low and high doses .

- Inflammation Model : Research involving lipopolysaccharide (LPS)-induced inflammation in mice demonstrated that GlcNAc derivatives significantly reduced inflammatory markers compared to controls. This suggests potential for developing new anti-inflammatory therapies based on GlcNAc modifications .

Recent Research Findings

Recent studies continue to explore the potential benefits of GlcNAc:

- Synthesis of Derivatives : New derivatives of GlcNAc have been synthesized to enhance its anti-inflammatory properties further. These modifications aim to improve its efficacy in treating inflammatory diseases while maintaining safety profiles .

- Clinical Trials : Ongoing clinical trials are assessing the long-term effects of GlcNAc supplementation on joint health and inflammation control. Preliminary results are promising, indicating a favorable safety profile and significant therapeutic benefits .

Q & A

Q. What are the most reliable methods for synthesizing and purifying N-acetyl-beta-D-glucosamine (NAG) in laboratory settings?

NAG can be synthesized via enzymatic or chemical methods. Enzymatic approaches using chitinases or hexosaminidases are preferred for stereochemical precision, while chemical methods (e.g., acetylation of glucosamine with acetic anhydride) require stringent pH control to avoid side reactions. Purification typically involves ion-exchange chromatography or recrystallization from aqueous ethanol. Analytical validation via HPLC (C18 columns) or NMR (e.g., δ 2.02 ppm for acetyl protons) ensures purity .

Q. How is NAG structurally characterized to confirm its β-anomeric configuration?

The β-configuration is confirmed using:

- X-ray crystallography : Resolves the equatorial orientation of the acetyl group (e.g., PDB ID: 6GWE) .

- NMR spectroscopy : Key signals include J1,2 coupling constants (~8–9 Hz for β-anomers) and anomeric proton shifts (δ 4.5–5.5 ppm) .

- Polarimetry : Specific optical rotation ([α]D²⁵ = -40° to -42° in water) distinguishes β-NAG from α-NAG .

Q. What biological roles make NAG a critical target in inflammation and lysosomal studies?

NAG is a substrate for lysosomal enzymes like N-acetyl-beta-D-glucosaminidase (NAGase), a biomarker for renal and myocardial injury. Elevated serum NAGase correlates with inflammation severity in conditions like atherosclerosis and myocardial infarction. Experimental models use fluorometric assays (4-methylumbelliferyl-NAG substrate) to quantify activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in NAG’s role in autoimmune responses?

NAG’s structural mimicry of host glycans (e.g., cytokeratin peptides) may trigger cross-reactive antibodies, as seen in rheumatic fever. To address conflicting

Q. What experimental designs optimize NAG utilization as a carbon source in microbial studies?

In microbial growth assays (e.g., E. coli or Bacillus spp.):

Q. What strategies mitigate interference from NAG degradation products in chromatographic analyses?

Degradation (e.g., deacetylation to glucosamine) can skew quantification. Mitigation includes:

Q. How does NAG’s interaction with lectins inform glycobiology experimental design?

NAG binds lectins like wheat germ agglutinin (WGA) with high affinity. To study glycan-lectin interactions:

- Use surface plasmon resonance (SPR) to measure binding kinetics (KD ~10⁻⁶ M).

- Compete with free NAG (0.1–10 mM) in histochemical assays to confirm specificity .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.